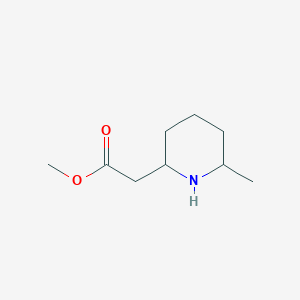

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(6-methylpiperidin-2-yl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

ALWGFJCAACSPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acidic Hydrolysis

A common initial step is the acidic hydrolysis of a piperidyl acetamide precursor to obtain the corresponding piperidyl acetic acid. For example, hydrolysis of α-phenyl-α-piperidyl acetamide using 20% aqueous hydrochloric acid at reflux temperature (approximately 100 °C) for 2–6 hours yields threo-α-phenyl-α-piperidyl-2-acetic acid with high purity.

- The reaction mixture is cooled and diluted with water.

- Organic impurities are removed by washing with dichloromethane.

- Activated carbon treatment is used to further purify the aqueous acid solution.

- Neutralization with alkali precipitates the acid product.

This method ensures high purity (>99.5% by HPLC) of the acid intermediate, which is crucial for subsequent esterification.

Esterification to Methyl Ester

Acid-Catalyzed Esterification

The isolated piperidyl acetic acid is then converted to its methyl ester by esterification with methanol in the presence of an acid catalyst. Thionyl chloride is frequently used as the catalytic acid, which activates the carboxylic acid for ester formation.

- The reaction is typically maintained at low temperature (0–10 °C) during catalyst addition to control reaction rate and minimize side reactions.

- After stirring overnight at room temperature, excess methanol is removed under reduced pressure.

- The reaction mixture is treated with water and ethyl acetate, followed by pH adjustment to alkaline conditions to extract the ester.

- The ester is purified by washing and solvent removal.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of the methyl ester (common for pharmaceutical applications), the purified methyl ester is treated with hydrochloric acid in isopropyl alcohol at low temperature (0–10 °C), followed by controlled warming and stirring to precipitate the hydrochloride salt.

- The solid is filtered, washed with chilled isopropyl alcohol, and air dried.

- The yield of methyl phenidate hydrochloride (a closely related compound) is typically around 89% with chromatographic purity >99.5%.

Alternative Synthetic Routes and Functionalization

Guanylation and Coupling Reactions

In more complex derivatives involving nitrogen-containing heterocycles (e.g., pyrimidines or pyridines), guanylation techniques can be employed to introduce guanidine groups or related functionalities. For example, guanylation using cyanamide and acid in polar protic solvents or guanyl-transfer reagents such as bis-Boc-guanylpyrazole have been reported.

- These reactions are performed under controlled acidic conditions to prevent ester hydrolysis.

- Subsequent deprotection steps (e.g., Boc group removal) yield the desired guanidine-substituted intermediates.

Suzuki Coupling and Curtius Rearrangement

For derivatives with aromatic substitutions, Suzuki coupling reactions between halogenated pyrimidines and pyridyl boronic acids can be used to construct biaryl systems. Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine can convert acid intermediates to carbamates or amines, useful for further functionalization.

Data Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 20% aq. HCl, reflux (2–6 h) | ~100 °C (reflux) | High | >99.5% | Removal of impurities by DCM wash and activated carbon treatment |

| Esterification | Methanol, thionyl chloride catalyst | 0–10 °C (addition), RT overnight | ~89% | >99.5% | Excess MeOH removed under reduced pressure |

| Hydrochloride Salt Formation | HCl in isopropyl alcohol | 0–10 °C to 25 °C | High | >99.5% | Precipitation and filtration of methyl ester hydrochloride |

| Guanylation (for derivatives) | Cyanamide/acid or bis-Boc-guanylpyrazole | Acidic conditions | Variable | N/A | Protects ester from hydrolysis, requires deprotection |

| Suzuki Coupling (for aromatic derivatives) | Halogenated pyrimidine + pyridyl boronic acid, Pd catalyst | 100 °C | ~80% | N/A | High regioselectivity, no bis-adduct formation |

| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene (1:1) | RT to 100 °C | ~60% | N/A | One-pot conversion to carbamates or amines |

Research Findings and Considerations

- The use of thionyl chloride as an esterification catalyst is effective at low temperatures and provides high purity methyl esters without significant side reactions.

- Washing and activated carbon treatment after hydrolysis significantly improve the purity of the acid intermediate, which is critical for downstream processes.

- Guanylation and coupling reactions expand the chemical space of piperidyl acetic acid derivatives but require careful control of reaction conditions to avoid ester hydrolysis and impurities.

- Curtius rearrangement offers a one-pot method to access carbamate derivatives but may suffer from moderate yields due to side reactions and impurity formation.

- Reaction monitoring by HPLC and TLC is essential to ensure complete conversion and avoid formation of regioisomers or bis-adducts in coupling steps.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl-piperidin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers

- 4-Piperidine Acetic Acid Methyl Ester : This positional isomer features the acetic acid methyl ester group at the 4-position of the piperidine ring instead of the 2-position. The altered substitution pattern can significantly impact steric and electronic properties, influencing receptor binding and metabolic stability .

Substituted Piperidine Derivatives

- Phenyl-piperidin-2-yl-acetic Acid Methyl Ester : The addition of a phenyl group at the piperidine-2-yl position introduces aromatic interactions, which may enhance binding to hydrophobic pockets in biological targets. Such modifications are common in CNS-active compounds .

- Methyl {3-[4-(Trifluoromethyl)phenyl]azetidin-3-yl}acetate : Though based on a smaller azetidine (three-membered) ring, this compound shares functional similarity with the methyl ester group. The trifluoromethylphenyl substituent enhances metabolic resistance and lipophilicity, traits often exploited in drug design .

Pyridine Analogs

- (6-Methyl-pyridin-2-YL)-acetic Acid Methyl Ester : Replacing the piperidine ring with a pyridine (aromatic) ring changes the electronic environment, reducing basicity due to the absence of a secondary amine. This substitution is critical for applications requiring π-π stacking interactions .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Ring Type | LogP* (Predicted) |

|---|---|---|---|---|---|

| (6-Methyl-piperidin-2-YL)-acetic acid methyl ester | C₉H₁₇NO₂ | 171.24 | 6-methyl, 2-acetic acid methyl ester | Piperidine | 1.2 |

| 4-Piperidine acetic acid methyl ester | C₈H₁₅NO₂ | 157.21 | 4-acetic acid methyl ester | Piperidine | 0.8 |

| Phenyl-piperidin-2-yl-acetic acid methyl ester | C₁₄H₁₉NO₂ | 233.31 | 2-phenyl, 2-acetic acid methyl ester | Piperidine | 2.5 |

| (6-Methyl-pyridin-2-YL)-acetic acid methyl ester | C₉H₁₁NO₂ | 165.19 | 6-methyl, 2-acetic acid methyl ester | Pyridine | 1.0 |

Comparison with Azetidine and Pyridine Analogs

- Azetidine Derivatives : Synthesized via cycloaddition reactions or ring-opening of epoxides, followed by esterification (e.g., using acyl chlorides and TFA for deprotection) .

- Pyridine Analogs : Often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in the preparation of (6-methyl-pyridin-2-YL)-acetic acid methyl ester using acyl chloride methods .

Neuroprotective Effects

Piperidine and azetidine derivatives, such as methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate, exhibit neuroprotective activity in PD models by reducing oxidative stress (e.g., LDH release inhibition) and caspase-3/7 activation .

Anti-Inflammatory Activity

Compounds like phenyl-piperidin-2-yl-acetic acid methyl ester may inhibit TNF-α-induced IL-6 production in HUVECs, similar to azetidine derivatives (e.g., compound 28 in ) .

Metabolic Stability

The 6-methyl group in this compound likely enhances metabolic stability compared to unmethylated analogs, as methyl groups often block cytochrome P450 oxidation sites .

Biological Activity

(6-Methyl-piperidin-2-YL)-acetic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group at the 6-position and an acetic acid moiety esterified with methanol. Its molecular formula is , with a molecular weight of approximately 171.24 g/mol. This structure is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticonvulsant, and potential therapeutic effects in other areas.

Antimicrobial Activity

Studies have shown that compounds containing piperidine structures can possess significant antibacterial and antifungal properties. For instance, derivatives of piperidine have been tested against various Gram-positive and Gram-negative bacteria, demonstrating minimal inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against pathogens such as E. coli and C. albicans . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antibacterial activity .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | C. albicans | 0.0048 |

| Piperidine derivatives | Various strains | 4.69 - 22.9 |

Anticonvulsant Activity

The anticonvulsant properties of related compounds were explored through structure-activity relationship (SAR) studies, indicating that modifications to the piperidine structure can influence efficacy in seizure models . The compound's potential to modulate neurotransmitter systems may underlie its anticonvulsant effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions allowing for the introduction of various functional groups. This enables the creation of derivatives with tailored biological activities .

Common Synthetic Routes

- Starting Materials : Piperidine derivatives and acetic acid.

- Reagents : Methanol for esterification.

- Conditions : Varying temperatures and catalysts depending on the desired derivative.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against C. albicans, outperforming many standard antifungal agents .

- Pharmacological Profiling : In vitro assays indicated that modifications to the piperidine structure could significantly enhance biological activity, suggesting avenues for future drug development .

- Therapeutic Applications : The compound has been investigated for use in treating neurological disorders due to its interaction with neurotransmitter receptors, showing promise in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.